1-tert-Butylnaphthalene
Overview
Description
1-tert-Butylnaphthalene, also known as Naphthalene, 1-tert-butyl-; α-tert-Butylnaphthalene; 1- (1,1-Dimethylethyl)naphthalene, is a chemical compound with the molecular formula C14H16 . Its molecular weight is 184.2768 .
Molecular Structure Analysis
The molecular structure of 1-tert-Butylnaphthalene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving 1-tert-Butylnaphthalene are not detailed in the search results, there are references to studies involving the tert-butyl group in low-temperature autoignition reactions and the use of tert-butyl groups in NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
1-tert-Butylnaphthalene has a molecular weight of 184.2768 . Other physical and chemical properties such as melting point, boiling point, and density are mentioned but without specific values .Scientific Research Applications
Polymorphism and Solid-State NMR Studies
1-tert-Butylnaphthalene has been studied in the context of polymorphism, which refers to the ability of a compound to exist in more than one form or crystal structure. Specifically, research on 2,6-di-tert-butylnaphthalene, a closely related compound, has provided insights into the structural and dynamic differences between its polymorphs. These studies used techniques such as single-crystal X-ray diffraction and solid-state NMR (Nuclear Magnetic Resonance) spectroscopy to understand how structural differences affect the dynamics of these materials (Rheingold et al., 2000).
Spectroscopy of Mono- and Di-tert-Butylnaphthalenes
Spectroscopic studies have been conducted on mono- and di-tert-butylnaphthalenes, including 1-tert-butylnaphthalene. These studies focused on the NMR spectra of these compounds, revealing diagnostic features useful for distinguishing closely related isomers. The findings enhance our understanding of the chemical environment and structure of these naphthalenes (Srivastava et al., 1981).
Valence Bond Isomerization Studies
1-tert-Butylnaphthalene has also been explored in the context of valence bond isomerization. Research indicates that certain tert-butylnaphthalenes can isomerize through dianion intermediates to form hemi-Dewar naphthalenes, a process facilitated by the non-planarity of the parent naphthalene compounds. This research provides valuable insights into the dynamic behavior of these molecules under specific conditions (Goldberg et al., 1976).
Catalysis and Alkylation Studies
1-tert-Butylnaphthalene is also significant in the field of catalysis, particularly in the tert-butylation of naphthalene. This process is a potential technology for producing valuable raw materials like 2,6-di-tert-butylnaphthalene for the synthesis of polyethylene naphthalate (PEN). Studies have focused on optimizing this reaction and understanding the role of catalysts, such as zeolites, in enhancing the efficiency and selectivity of the reaction (Huang et al., 2019).
Photophysical Investigations
The interaction of tert-butylnaphthalene derivatives with other compounds has been the subject of photophysical studies. For instance, research has been conducted on the non-covalent interaction of tert-butyl-(1,2-methanofullerene)-61-carboxylate with phthalocyanines, revealing insights into charge transfer and physico-chemical properties of these complexes (Ray et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tert-butylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLGZANLVHBDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168954 | |
Record name | 1-(Tert-butyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylnaphthalene | |
CAS RN |
17085-91-5 | |
Record name | 1-(Tert-butyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017085915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butylnaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Tert-butyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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